Aatp-II

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

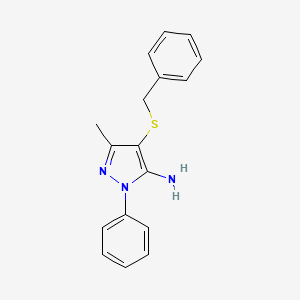

Aatp-II, also known as this compound, is a useful research compound. Its molecular formula is C17H17N3S and its molecular weight is 295.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological and Therapeutic Applications

Aatp-II has demonstrated promising biological activities, particularly in cancer research and therapeutic interventions. Key findings include:

- Inhibition of Matrix Metalloproteinases (MMPs) : this compound effectively inhibits MMPs by blocking specific signaling pathways (MAPKs and NF-κB), which are crucial for tumor metastasis. This inhibition leads to a reduction in the metastatic potential of tumor cells, indicating its potential as an anti-cancer agent .

- Anti-Angiogenic Properties : The compound has been shown to suppress pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and MMPs through the inhibition of the AKT/mTOR signaling pathway. This suggests that this compound could be beneficial in preventing tumor-related angiogenesis .

- Cytotoxic Effects : In vitro studies have revealed that this compound exhibits cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer drug .

Nutritional and Functional Food Applications

This compound's bioactive properties extend to nutritional applications, particularly in enhancing dietary supplements:

- Zinc Absorption Enhancement : Peptide-zinc complexes derived from marine sources have been studied for their ability to promote intestinal absorption of zinc. This property positions this compound as a potential functional food ingredient aimed at improving mineral supplementation in diets .

- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which can be beneficial in reducing oxidative stress and inflammation. This aspect is particularly relevant for developing functional foods aimed at improving overall health and preventing chronic diseases .

Research Methodologies and Case Studies

To substantiate the applications of this compound, several methodologies have been employed in research studies:

- In Vitro Assays : Various assays have been conducted to evaluate the anti-cancer effects of this compound on cell lines such as HT1080 (fibrosarcoma) and H1299 (lung cancer). These studies typically measure cell viability, apoptosis induction, and migration inhibition .

- Animal Models : Preclinical trials using animal models have assessed the therapeutic efficacy of this compound in vivo, focusing on tumor growth reduction and potential side effects on major organs. These studies are crucial for understanding the safety profile of this compound before advancing to human clinical trials .

Data Table: Summary of Research Findings on this compound

Eigenschaften

CAS-Nummer |

32585-83-4 |

|---|---|

Molekularformel |

C17H17N3S |

Molekulargewicht |

295.4 g/mol |

IUPAC-Name |

4-benzylsulfanyl-5-methyl-2-phenylpyrazol-3-amine |

InChI |

InChI=1S/C17H17N3S/c1-13-16(21-12-14-8-4-2-5-9-14)17(18)20(19-13)15-10-6-3-7-11-15/h2-11H,12,18H2,1H3 |

InChI-Schlüssel |

CLHYSODGWZFMGN-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=C1SCC2=CC=CC=C2)N)C3=CC=CC=C3 |

Kanonische SMILES |

CC1=NN(C(=C1SCC2=CC=CC=C2)N)C3=CC=CC=C3 |

Key on ui other cas no. |

32585-83-4 |

Synonyme |

1-phenyl-3-methyl-4-benzylthio-5-aminopyrazole AATP-II |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.